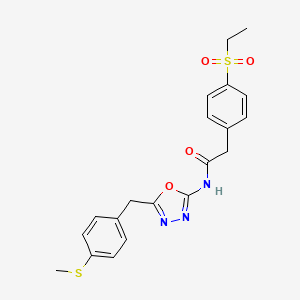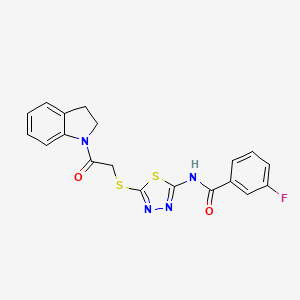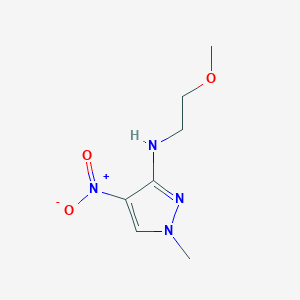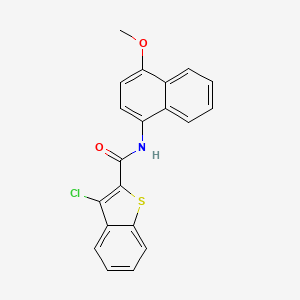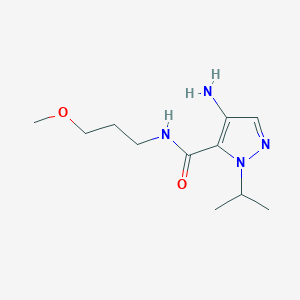
4-Amino-1-isopropyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-isopropyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). This compound has been the subject of extensive scientific research due to its potential therapeutic applications in various diseases, including cancer, diabetes, and metabolic disorders.
Mechanism of Action
4-Amino-1-isopropyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide activates AMPK, a key regulator of cellular energy homeostasis. AMPK is activated in response to low energy status in the cell, such as during exercise or calorie restriction. This compound mimics the effects of AMP on AMPK, leading to its activation. AMPK activation leads to the inhibition of energy-consuming processes, such as protein synthesis and fatty acid synthesis, and the activation of energy-producing processes, such as glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the AMPK-p53 pathway. In skeletal muscle cells, this compound increases glucose uptake and fatty acid oxidation by activating the AMPK-ACC pathway. In liver cells, this compound decreases lipogenesis and increases fatty acid oxidation by activating the AMPK-SREBP pathway.
Advantages and Limitations for Lab Experiments
4-Amino-1-isopropyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target. It is also stable and easy to handle. However, this compound has some limitations as well. It is expensive and not readily available. It also has low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 4-Amino-1-isopropyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide. One area of research is the development of more potent and selective AMPK activators. Another area of research is the investigation of the effects of this compound on other physiological processes, such as inflammation and autophagy. Additionally, the potential therapeutic applications of this compound in other diseases, such as neurodegenerative diseases and cardiovascular diseases, should be explored.
Synthesis Methods
The synthesis of 4-Amino-1-isopropyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide is a multi-step process that involves the reaction of several chemical reagents. The first step involves the condensation of 3-methoxypropylamine with 4,5-dichloro-1H-pyrazole to form 4,5-dichloro-1-(3-methoxypropyl)-1H-pyrazole. The second step involves the reaction of 4,5-dichloro-1-(3-methoxypropyl)-1H-pyrazole with isopropylamine to form 4-amino-1-isopropyl-1H-pyrazole-5-carboxamide. The final step involves the reaction of 4-amino-1-isopropyl-1H-pyrazole-5-carboxamide with 3-methoxypropyl isocyanate to form this compound.
Scientific Research Applications
4-Amino-1-isopropyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In diabetes research, this compound has been shown to improve glucose homeostasis by increasing insulin sensitivity and glucose uptake in skeletal muscle. In metabolic disorder research, this compound has been shown to improve lipid metabolism by increasing fatty acid oxidation and decreasing lipogenesis.
properties
IUPAC Name |
4-amino-N-(3-methoxypropyl)-2-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-8(2)15-10(9(12)7-14-15)11(16)13-5-4-6-17-3/h7-8H,4-6,12H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTGFMHKPBCMPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)N)C(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

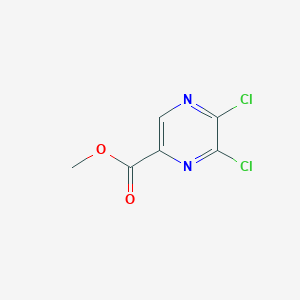
![3-Oxa-6-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2545281.png)
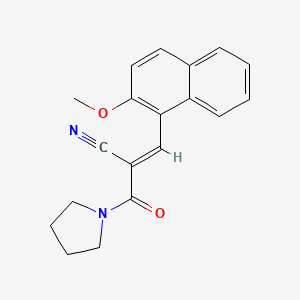
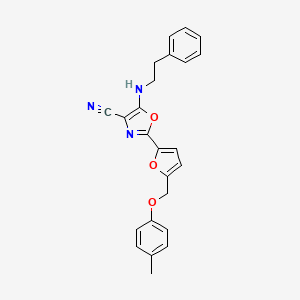
![1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B2545285.png)
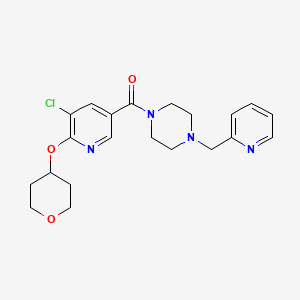
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methylbenzenesulfonamide](/img/structure/B2545291.png)
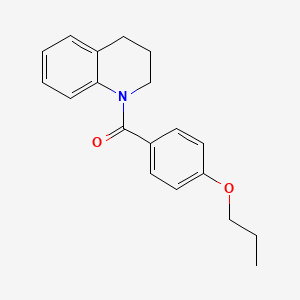
![7-[(4R)-N5-[[(3',6'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)amino]thioxomethyl]-4-hydroxy-4-methyl-L-ornithine]phalloidin](/img/no-structure.png)
